2-(Benzyloxy)-1,3-thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenylmethoxy-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c1-2-4-9(5-3-1)8-12-10-11-6-7-13-10/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRGVLSJJBNEGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301312629 | |
| Record name | 2-(Phenylmethoxy)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301312629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1304771-28-5 | |
| Record name | 2-(Phenylmethoxy)thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1304771-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Phenylmethoxy)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301312629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: History and Development of Benzyl-Protected Thiazole Scaffolds
Executive Summary
The thiazole ring—a five-membered heterocycle containing sulfur and nitrogen—is a pharmacophore of immense significance, serving as the core scaffold in life-saving drugs ranging from the antiretroviral Ritonavir to the antineoplastic Dasatinib . However, the functionalization of thiazoles often presents synthetic challenges due to the nucleophilicity of the ring nitrogens and the lability of side-chain substituents.
This guide analyzes the Benzyl-Protected Thiazole Scaffold , a critical intermediate class that solves these challenges. By masking reactive hydroxyl or amine side chains with a benzyl (Bn) group, chemists can navigate harsh cyclization conditions (like the Hantzsch synthesis) and transition metal cross-couplings without side reactions. This document details the historical evolution of this strategy, the mechanistic causality behind its success, and validated protocols for its synthesis and deprotection.
Historical Evolution of the Scaffold
The development of benzyl-protected thiazoles is inextricably linked to the evolution of thiazole synthesis itself, moving from classical condensation reactions to modern organometallic methods.
The Hantzsch Era (1887–Present)
The foundational method for constructing thiazoles is the Hantzsch Thiazole Synthesis , first reported by Arthur Hantzsch in 1887. It involves the condensation of an
-
The Challenge: Early syntheses failed when the
-haloketone contained sensitive side chains (e.g., alcohols), which would dehydrate or polymerize under the acidic reflux conditions. -
The Solution: The introduction of the benzyl ether protecting group allowed chemists to pre-protect the alcohol precursor.[2] For example, converting 1,3-dichloroacetone to a benzyl ether before cyclization allowed for the synthesis of 4-(benzyloxymethyl)thiazoles, a versatile scaffold for building complex natural products like Epothilones.
The Cross-Coupling Revolution (1990s–2000s)
With the advent of Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille), the benzyl group proved superior to silyl ethers (e.g., TBS, TBDPS) in thiazole chemistry.
-
Causality: Thiazole rings can coordinate to Pd catalysts, requiring higher temperatures for coupling. Silyl groups often cleave under these forcing conditions or in the presence of fluoride bases (e.g., CsF). The benzyl group remains inert, ensuring the scaffold's integrity until the final deprotection step.
Modern C-H Activation
Current frontiers involve direct C-H activation of the thiazole ring. Benzyl-protected scaffolds are preferred here because they do not act as directing groups that could alter regioselectivity, unlike esters or acetamides.
Strategic Utility: Why Benzyl?
The choice of the benzyl group is not arbitrary; it is a calculated decision based on orthogonality and stability .
| Feature | Scientific Rationale |
| Acid Stability | Thiazole synthesis (Hantzsch) generates HBr/HCl byproducts. Benzyl ethers are stable to mineral acids, unlike acetals (THP) or silyl ethers (TMS). |
| Base Stability | Stable to strong bases (NaH, LiHMDS) used in alkylation of the thiazole C2-position. |
| Orthogonality | Can be removed selectively via Hydrogenolysis ( |
| UV Activity | The phenyl ring provides a chromophore, simplifying HPLC/TLC monitoring of non-UV-active thiazole cores. |
Mechanistic Visualization
Hantzsch Synthesis of Benzyl-Protected Scaffolds
The following diagram illustrates the mechanism of forming a benzyl-protected thiazole. Note the crucial role of the benzyl group in remaining inert during the dehydration step.
Caption: Mechanistic pathway of Hantzsch synthesis. The Benzyl group (inert) allows the formation of the thiazole ring via SN2 attack and subsequent dehydration.
Experimental Protocols
Protocol A: Synthesis of 2-Amino-4-(benzyloxymethyl)thiazole
A validated protocol for generating the core scaffold.
Reagents:
-
1,3-Dichloroacetone (Commercial starting material)
-
Sodium hydride (60% dispersion)
-
Ethanol (Anhydrous)
Step-by-Step Methodology:
-
Preparation of
-Halo Ketone Precursor:-
Suspend NaH (1.1 eq) in dry THF at 0°C. Dropwise add Benzyl alcohol (1.0 eq). Stir for 30 min.
-
Add 1,3-dichloroacetone (1.0 eq) slowly (Exothermic!). The steric bulk and stoichiometry favor mono-substitution to yield 1-(benzyloxy)-3-chloropropan-2-one .
-
Checkpoint: Verify mono-substitution via TLC (Hexane:EtOAc 4:1). Di-substituted product is a common impurity.
-
-
Cyclization (Hantzsch Reaction):
-
Dissolve the crude chloroketone in absolute Ethanol (0.5 M concentration).
-
Add Thiourea (1.1 eq).
-
Reflux the mixture for 4–6 hours. The solution will turn yellow/orange.
-
Causality: Reflux provides the energy for the dehydration step (aromatization). Ethanol is chosen for its polarity, stabilizing the transition state.
-
-
Isolation:
-
Cool to room temperature. Concentrate in vacuo.[7]
-
Neutralize the residue with saturated
to precipitate the free base thiazole. -
Filter the solid and recrystallize from Ethanol/Water to obtain 2-amino-4-(benzyloxymethyl)thiazole .
-
Protocol B: Deprotection (Benzyl Cleavage)
Removing the scaffold protection to reveal the free alcohol for further functionalization.
Method: Catalytic Hydrogenolysis
-
Dissolve the benzyl-protected thiazole in Methanol or Ethanol.
-
Add Pd(OH)₂/C (Pearlman's Catalyst) or 10% Pd/C (10–20 wt% loading).
-
Note: Thiazoles can poison Pd catalysts via Sulfur coordination. Higher catalyst loading or Pearlman's catalyst is often required compared to benzene derivatives.
-
-
Stir under
atmosphere (balloon pressure, 1 atm) for 12–24 hours.-
Self-Validation: Monitor by TLC.[1] The product (free alcohol) will be significantly more polar (lower Rf) than the starting material.
-
-
Filter through a Celite pad to remove the catalyst. (Do NOT let the dry catalyst contact air; it is pyrophoric).
Diagram: Protection-Deprotection Cycle
This workflow demonstrates how the benzyl group allows the scaffold to survive intermediate steps (like alkylation) before final release.
Caption: The strategic lifecycle of the benzyl group, enabling selective C2-functionalization while shielding the C4-side chain.
References
-
Hantzsch, A. (1887). Ueber die Synthese des Thiazols (On the synthesis of thiazole). Berichte der deutschen chemischen Gesellschaft.
-
Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience.[2]
-
Organic Chemistry Portal. Thiazole Synthesis: Hantzsch Thiazole Synthesis.
-
Common Organic Chemistry. Benzyl Ether Protection and Deprotection Mechanisms.
-
National Institutes of Health (NIH). Thiazole Ring—A Biologically Active Scaffold.
Sources
- 1. youtube.com [youtube.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzyl Esters [organic-chemistry.org]
Navigating the Synthesis and Identification of 2-(Benzyloxy)-1,3-thiazole: A Technical Guide for Researchers
For researchers and professionals in drug development, the precise identification and synthesis of novel chemical entities are foundational to progress. This guide provides an in-depth technical overview of 2-(Benzyloxy)-1,3-thiazole, a member of the functionally significant 2-alkoxythiazole class of compounds. While this specific molecule is not widely documented in public chemical databases, this guide will leverage established principles of organic synthesis and analytical chemistry to provide a robust framework for its preparation and characterization. We will explore a proposed synthetic pathway, the analytical methods required for structural confirmation, and predicted chemical identifiers, thereby equipping researchers with the necessary tools to confidently work with this and similar compounds.
Core Chemical Identifiers and Predicted Properties
Due to the limited availability of experimental data for this compound, the following table summarizes its predicted chemical identifiers and properties. These computationally derived values serve as a valuable starting point for characterization.
| Identifier Type | Predicted Value | Source |
| Molecular Formula | C₁₀H₉NOS | - |
| Molecular Weight | 191.25 g/mol | - |
| IUPAC Name | This compound | - |
| SMILES | O(c1nccs1)Cc2ccccc2 | - |
| InChI | InChI=1S/C10H9NOS/c1-2-4-9(5-3-1)8-12-10-11-6-7-13-10/h1-7H,8H2 | - |
| InChIKey | Predicted via software | - |
| CAS Registry Number | Not Assigned | - |
| Predicted XLogP3 | 2.9 | PubChem[1] |
| Predicted Hydrogen Bond Donors | 0 | PubChem[1] |
| Predicted Hydrogen Bond Acceptors | 3 | PubChem[1] |
It is crucial to note that a definitive CAS Registry Number has not been assigned to this compound, distinguishing it from the well-documented isomer, 2-Benzyl-1,3-thiazole (CAS RN: 13948-37-3)[1].
Strategic Synthesis of this compound
The synthesis of 2-alkoxythiazoles can be approached through several established methodologies[2]. For this compound, a highly logical and efficient approach is the O-alkylation of a suitable precursor, such as 2-hydroxythiazole (which exists in equilibrium with its tautomer, thiazol-2(3H)-one). The Williamson ether synthesis is a classic and reliable method for this transformation[3].
Proposed Synthetic Workflow: O-Benzylation of 2-Hydroxythiazole
This synthesis involves the deprotonation of 2-hydroxythiazole to form a nucleophilic alkoxide, which then undergoes nucleophilic substitution with benzyl bromide.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-hydroxythiazole (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 1.1 eq) portion-wise. The evolution of hydrogen gas should be observed. Allow the mixture to stir at 0 °C for 30 minutes. The rationale for using a strong base like NaH is to irreversibly deprotonate the hydroxyl group, forming the sodium salt which is a potent nucleophile.
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Structural Elucidation and Purity Assessment: A Self-Validating System
The identity and purity of the synthesized this compound must be rigorously confirmed using a suite of spectroscopic techniques. Each method provides complementary information, creating a self-validating data package.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: This technique will provide information on the number and connectivity of protons in the molecule. Expected signals would include aromatic protons from the benzyl group (typically in the 7.2-7.5 ppm range), a singlet for the benzylic methylene (-CH₂-) protons (around 5.4 ppm), and two distinct signals for the thiazole ring protons.
-
¹³C NMR: This will show the number of unique carbon environments. Key signals to identify would be the benzylic carbon, the carbons of the phenyl ring, and the carbons of the thiazole ring, with the carbon attached to the oxygen (C2) being significantly downfield.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For this compound, the expected exact mass would be approximately 191.0405. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy will identify the functional groups present. Key absorbances to look for include C-O-C stretching vibrations for the ether linkage, C=N and C=C stretching from the thiazole and aromatic rings, and C-H stretching from the aromatic and aliphatic portions of the molecule.
The relationship between the synthesis and analytical confirmation can be visualized as a workflow:
Caption: Workflow for synthesis and validation.
Safety and Handling
While specific GHS hazard data for this compound is unavailable, it is prudent to handle it with the care afforded to novel research chemicals. Based on related structures like 2-benzyl-1,3-thiazole, potential hazards may include being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of this compound. By leveraging established synthetic methodologies and a suite of analytical techniques, researchers can confidently prepare and validate this compound for further investigation in drug discovery and development programs. The principles outlined here are broadly applicable to the synthesis and identification of other novel 2-alkoxythiazole derivatives.
References
-
Kiryanov, A. A., et al. (2001). Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation: Applications for Liquid Crystal Synthesis. ResearchGate. [Link]
-
PubChem. (n.d.). 2-Benzyl-1,3-thiazole. PubChem. Retrieved from [Link]
-
PubChem. (n.d.). Thiazole. PubChem. Retrieved from [Link]
-
Cheméo. (n.d.). Thiazole, 2-methoxy-. Cheméo. Retrieved from [Link]
-
FooDB. (2010). Showing Compound Thiazole (FDB000907). FooDB. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Benzylation of hydroxyl groups by Williamson reaction. Glycoscience Protocols. Retrieved from [Link]
-
MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. Retrieved from [Link]
-
RSC Publishing. (2018). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. Chemical Communications. Retrieved from [Link]
-
PubMed. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. PubMed. Retrieved from [Link]
-
ResearchGate. (2023). Structure-guided optimisation of N-hydroxythiazole-derived inhibitors of factor inhibiting hypoxia-inducible factor-α. ResearchGate. Retrieved from [Link]
Sources
Methodological & Application
Using 2-(Benzyloxy)-1,3-thiazole as an intermediate in organic synthesis
Application Note: Strategic Utilization of 2-(Benzyloxy)-1,3-thiazole in Organic Synthesis
Executive Summary
This compound serves as a critical "masked" intermediate in the synthesis of complex thiazole derivatives. Its primary utility lies in solving the solubility and regioselectivity challenges associated with 2-hydroxythiazoles (which predominantly exist as the polar 2-thiazolone tautomer).
By locking the oxygen in the ether form, this intermediate offers three distinct strategic advantages:
-
Lipophilicity: It converts the polar, hydrogen-bond-donating thiazolone into a lipophilic ether, enabling standard purification (silica chromatography) and organometallic reactions in non-polar solvents.
-
Regiocontrol (C-5 Functionalization): The 2-benzyloxy group acts as a directing group, facilitating exclusive lithiation at the C-5 position, a reaction often difficult with the unprotected thiazolone.
-
Orthogonal Deprotection: The benzyl group can be removed via neutral hydrogenolysis, preserving acid- or base-sensitive functionalities elsewhere on the molecule.
Synthesis Protocols: O-Alkylation vs. N-Alkylation
The synthesis of this compound presents a classic ambident nucleophile challenge. The 2-thiazolone anion can react at either the Oxygen (O-alkylation) or the Nitrogen (N-alkylation).
Method A: Displacement of 2-Halothiazoles (Recommended)
This is the "High-Fidelity" route. By using a 2-halothiazole and benzyl alcohol, you bypass the ambident nucleophile issue entirely, ensuring 100% O-regioselectivity.
-
Reagents: 2-Chlorothiazole or 2-Bromothiazole, Benzyl Alcohol, Sodium Hydride (NaH).
-
Solvent: THF or DMF (anhydrous).
Protocol:
-
Activation: Charge a flame-dried flask with NaH (60% dispersion, 1.2 equiv) and wash with dry hexanes to remove oil. Suspend in anhydrous THF (0.5 M).
-
Alkoxide Formation: Cool to 0°C. Add Benzyl alcohol (1.1 equiv) dropwise. Stir for 30 min until H₂ evolution ceases.
-
Displacement: Add 2-Chlorothiazole (1.0 equiv) dropwise.
-
Reaction: Warm to reflux (66°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1).
-
Workup: Quench with sat. NH₄Cl. Extract with EtOAc. Wash organics with water and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (SiO₂). The product is a colorless to pale yellow oil.
Method B: Silver-Mediated Alkylation of 2-Thiazolone (Alternative)
If starting from 2-thiazolone, standard basic alkylation (K₂CO₃/BnBr) yields predominantly the N-benzyl-2-thiazolone . To force O-alkylation, "hard" Lewis acids like Silver(I) must be used.
-
Reagents: 2-Thiazolone, Benzyl Bromide, Ag₂CO₃.
-
Solvent: Benzene or Toluene (Non-polar solvents suppress N-alkylation).
Critical Note: This method is expensive and atom-inefficient due to silver waste. Use Method A for scale-up.
Functionalization: C-5 Lithiation
The 2-benzyloxy group directs lithiation to the C-5 position. This is the most acidic proton remaining on the ring.
Mechanism: The oxygen lone pair coordinates Li, but the primary driver is the inherent acidity of the C-5 position in the 1,3-azole ring system.
Protocol:
-
Setup: Flame-dry a Schlenk flask under Argon.
-
Dissolution: Dissolve this compound (1.0 equiv) in anhydrous THF (0.2 M).
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).
-
Lithiation: Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 10 mins.
-
Observation: The solution may turn yellow/orange.
-
Time: Stir at -78°C for 30–45 minutes.
-
-
Electrophile Trapping: Add the electrophile (e.g., Aldehydes, DMF, Alkyl Halides, I₂) (1.2 equiv) neat or in THF.
-
Quench: Allow to warm to RT, then quench with sat. NH₄Cl.
Deprotection: Unmasking the Thiazolone
Option A: Hydrogenolysis (Neutral)
Best for substrates sensitive to acid/base.
-
Conditions: H₂ (1 atm or balloon), 10% Pd/C (10 wt% loading), MeOH or EtOH.
-
Time: 2–12 hours at RT.
-
Product: 2-Hydroxythiazole (isolates as 2-Thiazolone).
Option B: Acidolysis (Chemoselective)
Used if the molecule contains alkenes/alkynes that would be reduced by H₂.
-
Conditions: TFA (neat) or HBr in Acetic Acid.
-
Temp: 0°C to RT.
Visualized Workflows
Figure 1: Synthesis and Regiocontrol Pathways
Caption: Comparison of synthetic routes. Method A (Green path) is preferred for high purity and scalability.
Figure 2: Functionalization and Deprotection Logic
Caption: Step-wise workflow for C-5 regioselective functionalization and subsequent unmasking.
Troubleshooting & Data Summary
| Challenge | Symptom | Root Cause | Solution |
| Low Yield (Method A) | Starting material remains | Incomplete alkoxide formation | Ensure NaH is fresh; warm Benzyl Alcohol/NaH mix before adding chlorothiazole. |
| N-Alkylation | Product is solid/polar | Used 2-thiazolone + NaH | Switch to Method A (2-Chlorothiazole) or use Ag₂CO₃ in Benzene. |
| No Lithiation | Recovery of SM | Wet solvent or warm temp | Ensure THF is distilled/dry; maintain T < -70°C; titrate n-BuLi. |
| C-4 Lithiation | Mixture of isomers | Thermodynamic equilibration | Quench immediately after 30-45 mins at -78°C. Do not warm before quench. |
References
-
Regioselectivity in Ambident Nucleophiles (General Theory)
-
Review of N- vs O-Alkylation: "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Journal of Medicinal Chemistry.
-
-
Thiazole Lithiation (C-5 Selectivity)
-
General Lithiation of 1,3-Azoles: "Heteroatom-promoted lateral lithiation." Wikipedia / General Organic Reference.
-
Specific C-5 Functionalization: "Synthesis of 2-chlorothiazole-5-thiol Derivatives." BenchChem Application Note. (Demonstrates C-5 reactivity patterns in 2-substituted thiazoles).
-
-
Protecting Group Chemistry (Benzyl Ethers)
-
Deprotection Protocols: "Benzyl Ethers - Protecting Groups."[1] Organic Chemistry Portal.
-
-
Synthesis of 2-Alkoxythiazoles
-
Methodology: "Synthesis of 1,3-thiazole derivatives." ResearchGate Review.
-
Sources
Application Notes and Protocols: Microwave-Assisted Synthesis of 2-(Benzyloxy)-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This document provides a comprehensive guide to the microwave-assisted synthesis of 2-(benzyloxy)-1,3-thiazole, a valuable building block in medicinal chemistry. We will delve into the mechanistic underpinnings of the synthesis, provide a detailed, field-proven protocol, and discuss the critical parameters that ensure a rapid, efficient, and high-yielding reaction. This guide is designed to empower researchers to leverage the advantages of microwave-assisted organic synthesis (MAOS) for the construction of heteroaryl ethers.
Introduction: The Rationale for Microwave-Assisted Synthesis
The 1,3-thiazole scaffold is a privileged heterocycle in drug discovery, appearing in a wide array of pharmacologically active compounds. The introduction of an alkoxy or aryloxy substituent at the 2-position of the thiazole ring can significantly modulate the biological activity of the parent molecule. Traditional methods for the synthesis of such heteroaryl ethers often require harsh reaction conditions, long reaction times, and can result in modest yields.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. By utilizing microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, leading to dramatic rate enhancements.[1] This often translates to shorter reaction times, higher yields, and improved product purity. For the synthesis of this compound, MAOS offers a compelling alternative to conventional heating methods.
Mechanistic Insights: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound from a 2-halothiazole and benzyl alcohol proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is facilitated by the electron-deficient nature of the thiazole ring, which makes it susceptible to attack by nucleophiles.
The key steps of the SNAr mechanism are:
-
Nucleophilic Attack: The benzyloxy anion, generated in situ from benzyl alcohol and a base, attacks the C2 position of the 2-halothiazole. This is typically the rate-determining step.
-
Formation of a Meisenheimer-like Intermediate: The attack of the nucleophile leads to the formation of a negatively charged intermediate, where the aromaticity of the thiazole ring is temporarily disrupted.
-
Elimination of the Leaving Group: The aromaticity is restored by the expulsion of the halide ion (e.g., Br⁻ or Cl⁻), yielding the final product, this compound.
Microwave irradiation accelerates this process by efficiently heating the polar reactants and intermediates, thus providing the necessary activation energy for the reaction to proceed rapidly.
Figure 1: Simplified schematic of the SNAr mechanism for the synthesis of this compound.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a robust and reproducible method for the synthesis of this compound.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 2-Bromothiazole or 2-Chlorothiazole | ≥97% | Commercially available | 2-Bromothiazole is generally more reactive. |
| Benzyl alcohol | Anhydrous, ≥99% | Commercially available | |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | Commercially available | Highly reactive, handle with care under inert atmosphere. |
| Anhydrous N,N-Dimethylformamide (DMF) | ≥99.8% | Commercially available | Use a dry solvent to prevent quenching of the base. |
| Diethyl ether | Anhydrous | Commercially available | For work-up. |
| Saturated aqueous sodium bicarbonate | Prepared in-house | For work-up. | |
| Brine | Prepared in-house | For work-up. | |
| Anhydrous magnesium sulfate | Commercially available | For drying. | |
| Silica gel | 60 Å, 230-400 mesh | Commercially available | For column chromatography. |
Equipment
-
Dedicated laboratory microwave reactor with temperature and pressure sensors.
-
Dry glassware (microwave reaction vial, round-bottom flasks, separatory funnel).
-
Magnetic stirrer and stir bars.
-
Inert atmosphere setup (e.g., nitrogen or argon line).
-
Rotary evaporator.
-
Thin-layer chromatography (TLC) apparatus.
-
Column chromatography setup.
Step-by-Step Procedure
Figure 2: Experimental workflow for the microwave-assisted synthesis of this compound.
1. Preparation of Sodium Benzyloxide (Handle NaH with extreme care in a fume hood under an inert atmosphere):
-
To a dry microwave reaction vial equipped with a magnetic stir bar, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.).
-
Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Suspend the oil-free sodium hydride in anhydrous DMF (approximately 2-3 mL per mmol of 2-halothiazole).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add benzyl alcohol (1.1 eq.) dropwise to the suspension. Effervescence (hydrogen gas evolution) will be observed.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium benzyloxide.
2. Reaction Setup and Microwave Irradiation:
-
To the freshly prepared sodium benzyloxide solution, add 2-bromothiazole or 2-chlorothiazole (1.0 eq.).
-
Seal the microwave vial securely.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 120 °C for 15-30 minutes. The reaction progress can be monitored by TLC.
3. Work-up and Extraction:
-
After the reaction is complete, cool the vial to room temperature.
-
Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and dilute with water and diethyl ether.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
4. Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate).
5. Characterization:
-
The identity and purity of the product should be confirmed by NMR and mass spectrometry.
Expected Results and Characterization Data
Based on analogous reactions, this protocol is expected to provide this compound in good to excellent yield (typically >70%).
| Parameter | Expected Value |
| Yield | >70% |
| Appearance | Colorless to pale yellow oil |
| 1H NMR (CDCl3, 400 MHz) | δ 7.50-7.30 (m, 5H, Ar-H), 7.21 (d, J = 3.6 Hz, 1H, thiazole-H), 6.85 (d, J = 3.6 Hz, 1H, thiazole-H), 5.50 (s, 2H, CH2) |
| 13C NMR (CDCl3, 101 MHz) | δ 168.0, 142.0, 136.5, 128.8, 128.4, 128.2, 112.0, 71.0 |
| Mass Spectrometry (ESI-MS) | m/z [M+H]+ calculated for C10H9NOS: 192.0483; found: 192.0481 |
Safety Precautions
-
Microwave Reactor: Always operate the microwave reactor according to the manufacturer's instructions. Do not exceed the recommended temperature and pressure limits for the reaction vessel.[2] Ensure the vessel is properly sealed before starting the irradiation.
-
Sodium Hydride: Sodium hydride is a highly flammable and water-reactive solid.[3] It should be handled under an inert atmosphere (nitrogen or argon). All glassware must be thoroughly dried before use. Quench any residual sodium hydride carefully with a non-protic solvent like isopropanol before aqueous work-up.
-
Solvents: Anhydrous DMF is a combustible liquid and an irritant. Benzyl alcohol is also an irritant. Handle all solvents in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product formation | Incomplete formation of sodium benzyloxide due to wet reagents or glassware. | Ensure all reagents and glassware are scrupulously dry. Use freshly opened anhydrous solvents. |
| Low reaction temperature or insufficient reaction time. | Increase the microwave irradiation time or temperature incrementally. | |
| Deactivated 2-halothiazole. | Use a more reactive starting material (2-bromothiazole instead of 2-chlorothiazole). | |
| Formation of side products | Reaction temperature is too high. | Lower the reaction temperature. |
| Presence of water leading to hydrolysis. | Ensure anhydrous conditions. |
Conclusion
The microwave-assisted synthesis of this compound offers a significant improvement over traditional synthetic methods. By leveraging the principles of microwave heating, this protocol provides a rapid, efficient, and high-yielding route to this important heterocyclic building block. The detailed procedure and troubleshooting guide provided herein are intended to facilitate the successful implementation of this methodology in your research and development endeavors.
References
- Parle, A., & Amin, S. (2018). Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. Der Pharma Chemica, 10(6), 114-121.
- Al-dujaili, R. A. B. (2021). Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. Egyptian Journal of Chemistry, 64(6), 2845-2855.
- Lidstrom, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283.
- Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
-
Royal Society of Chemistry. (2014). 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
- Al-Hashimi, M., et al. (2010). Synthesis and characterization of fused pyrrolo[3,2-d:4,5-d']bisthiazole-containing polymers. Organic letters, 12(23), 5478-5481.
- Li, F., Wang, Q., Ding, Z., & Tao, F. (2003). Microwave-Assisted Synthesis of Diaryl Ethers without Catalyst. Organic Letters, 5(14), 2169–2171.
-
University of California, Center for Laboratory Safety. (2012). Sodium Hydride - Standard Operating Procedure. [Link]
-
Anslyn Group Safety Manual. Sodium Hydride. [Link]
- Mojtahedi, M. M., Saidi, M. R., Bolourtchian, M., & Shirzi, J. S. (2001). Microwave Assisted Selective Oxidation of Benzylic Alcohols with Calcium Hypochlorite under Solvent-Free Conditions. Monatshefte für Chemie / Chemical Monthly, 132(5), 655-658.
-
CEM Corporation. Safety Considerations for Microwave Synthesis. [Link]
- Navarro, L., & Pujol, M. D. (2015). Microwave assisted synthesis of selected diaryl ethers under Cu(I)-catalysis. Tetrahedron Letters, 56(14), 1812–1815.
- Xu, H., & Li, H. F. (2007). One-pot Microwave-assisted Tandem Deprotection of Arylmethanesulfonates/SNAr Reaction for K2CO3-mediated C (Aryl)–O Bond Formation.
- Varma, R. S. (1999). Solvent-free organic syntheses.
- Kazemi, M. (2017). A Brief Review: Microwave Assisted Ethers Synthesis. Reviews Journal of Medicinal Chemistry, 4(1).
- Toma, Š., Gáplovský, A., & Ertl, P. (2002). The effect of microwave and ultrasonic irradiation on the reactivity of benzaldehydes under Al2O3, Ba (OH) 2, and K2CO3 catalysis. Chemical Papers, 56(3), 208-213.
-
ResearchGate. The ¹H & ¹³C NMR spectra of thiazole derivative 10d. [Link]
- Pomal, N. C., & Vanaamudan, A. (2025). Exploring Thiazoline, Thiophane, and Thiazole Advances in Sulphur-Based Heterocyclic Compounds. IntechOpen.
-
Royal Society of Chemistry. S1 1H NMR, 13C NMR, and HMBC Spectra. [Link]
-
EPrints USM. 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. [Link]
-
BioChemPartner. 2-Bromothiazole product information. [Link]
-
National Center for Biotechnology Information. (2023). Microwave-assisted synthesis of novel steroidal heterocyclic analogs as potent inhibitors of RANKL-induced osteoclastogenesis. PubMed. [Link]
- Radhiyah Abdul Baqi Aldujaili, & Ahmed Ali younus Alhasanb. (2021). Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. Egypt. J. Chem., 64(6), 2845-2855.
-
MDPI. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
-
PMC. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. [Link]
- Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences, 5(8), 1-13.
- Singh, P., & Kumar, A. (2016). A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogen. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 205-211.
-
Chemical Methodologies. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. [Link]
-
Kumar, R., et al. (2019). Conventional and Microwave Assisted Synthesis of 2-Aminothiazoles and Oxazoles and Their Anti Cancer Activity. ResearchGate. [Link]
Sources
Troubleshooting & Optimization
Improving reaction yields for 2-(Benzyloxy)-1,3-thiazole synthesis
Ticket #: TZL-BENZ-001 Subject: Yield Optimization & Troubleshooting for 2-(Benzyloxy)-1,3-thiazole Synthesis Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary: The Core Challenge
Synthesizing this compound presents a classic "Ambident Nucleophile" and "Thermal Stability" paradox. The 2-position of the thiazole ring is electrophilic but prone to side reactions.
-
The Trap: The thermodynamic product is often the
-benzyl thiazol-2-one (via -alkylation or rearrangement), not the desired -benzyl ether . -
The Solution: You must kinetically trap the
-isomer using Nucleophilic Aromatic Substitution ( ) under strictly anhydrous conditions or use Palladium-catalyzed cross-coupling for difficult substrates.
Primary Protocol: Nucleophilic Aromatic Substitution ( )
This is the industry-standard route. It relies on displacing a leaving group at the 2-position.
Reaction Scheme:
Optimized Experimental Protocol
-
Reagent Prep:
-
Benzyl Alcohol (1.2 equiv): Must be dry.[1] Store over 4Å molecular sieves.
-
NaH (1.5 equiv, 60% in oil): Wash with dry hexane under Argon to remove mineral oil if high purity is required.
-
Solvent: Anhydrous THF (primary) or DMF (if solubility is an issue). Do not use DMSO above 80°C (risk of oxidation/decomposition).
-
-
Step-by-Step Procedure:
-
Step 1 (Deprotonation): Suspend NaH in THF at 0°C under inert atmosphere (
/Ar). Add Benzyl Alcohol dropwise. Stir for 30 min at 0°C until evolution ceases. Visual Cue: Solution turns slightly turbid/viscous alkoxide. -
Step 2 (Addition): Add 2-Bromothiazole (1.0 equiv) dropwise as a solution in THF.
-
Step 3 (Reaction): Allow to warm to Room Temperature (RT). If conversion is <10% after 2h, heat to 50-60°C .
-
Step 4 (Quench): Cool to 0°C. Quench with sat.
. Extract with EtOAc.
-
Critical Control Points (CCP)
| Parameter | Recommendation | Scientific Rationale |
| Temperature | Max 65°C | Above 80-100°C, the |
| Leaving Group | -SO₂Me > -Br > -Cl | 2-Chlorothiazole is often too unreactive for |
| Base | NaH or t-BuOK | Carbonate bases ( |
Troubleshooting Guide (FAQ)
Q1: I am getting a major side product that is more polar than my product. What is it?
A: This is likely 3-benzyl-1,3-thiazol-2-one (
-
Cause 1 (Rearrangement): You heated the reaction too high (>80°C) or too long. The
-benzyl group migrates to the nitrogen. -
Cause 2 (Hydrolysis): If water was present, the 2-bromothiazole hydrolyzed to 2-hydroxythiazole (thiazolone tautomer), which then reacted with benzyl bromide (formed if you used HBr/acidic conditions accidentally) or simply failed to react further.
Q2: The reaction is stuck at 50% conversion. Should I add more base? A: No. Check your leaving group.
-
Diagnosis: 2-Bromothiazole is moderately deactivated.
-
Fix: Add a catalyst. 18-Crown-6 (0.1 equiv) can activate the alkoxide anion if using K/Na bases. Alternatively, switch to the Buchwald-Hartwig protocol (see Section 4).
Q3: Can I use 2-Hydroxythiazole and Benzyl Bromide instead? A: Avoid this route.
-
Reason: 2-Hydroxythiazole exists in equilibrium with its lactam form (thiazolone). Alkylation with basic conditions (NaH/benzyl bromide) will predominantly yield the
-alkylated product (Selectivity often >90:10 favoring ). -
Exception: If you must use this route, use Silver Carbonate (
) in benzene/toluene. The "Silver Effect" favors -alkylation by coordinating to the nitrogen lone pair, blocking it.
Advanced Methodology: Palladium Catalysis
For substrates bearing sensitive functional groups where strong bases (NaH) are forbidden.
Protocol (Buchwald-Hartwig Type):
-
Catalyst:
(5 mol%) -
Ligand: RockPhos or BrettPhos (10 mol%) - Bulky, electron-rich ligands are essential for C-O coupling.
-
Base:
(2.0 equiv) -
Solvent: Toluene, 90°C.
Why this works: The Pd-catalyst inserts into the C-Br bond, forming an electrophilic Pd(II) species that is attacked by the alcohol, bypassing the need for extreme electronic activation of the thiazole ring.
Visualizing the Reaction Logic
The following diagram illustrates the critical decision pathways and failure modes.
Caption: Decision matrix for synthesis. Route A (green path) is preferred. Note the thermal instability leading to the N-alkylated byproduct (red oval).
References
-
Palladium-Catalyzed C-O Coupling
- Title: Palladium-Catalyzed Synthesis of 2-Alkoxythiazoles via C-H Functionaliz
-
Source:Synthesis (2022).[2]
- Relevance: Describes Pd-catalyzed arylation and the specific risk of O- to N-alkyl migratory rearrangement at high temper
-
Regioselectivity of Ambident Nucleophiles
-
Thermal Rearrangement Mechanisms
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. organicreactions.org [organicreactions.org]
- 5. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Unreacted Benzyl Alcohol
Welcome to the Technical Support Center for the purification of unreacted benzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with removing excess benzyl alcohol from their reaction mixtures. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols to ensure the integrity of your downstream applications.
Frequently Asked Questions (FAQs)
Q1: Why is removing unreacted benzyl alcohol crucial for my experiment?
A1: Residual benzyl alcohol can interfere with subsequent reaction steps, complicate product analysis, and impact the purity and stability of your final compound. Its moderate polarity and boiling point can also lead to co-elution with products during chromatographic purification, making separation challenging.[1]
Q2: What are the most common methods for removing benzyl alcohol?
A2: The most prevalent and effective techniques include:
-
Aqueous Extraction (Work-up): Ideal for initial, bulk removal.
-
Distillation (Atmospheric or Vacuum): Effective when there is a significant boiling point difference between benzyl alcohol and your product.
-
Column Chromatography: A highly reliable method for achieving high purity.[2]
-
Crystallization: Useful if your product is a solid and benzyl alcohol acts as an impurity that inhibits crystallization.
Q3: My product is an oil, and I suspect benzyl alcohol is the cause. What should I do?
A3: The presence of impurities like benzyl alcohol can often prevent a product from crystallizing, resulting in an oil.[2] First, ensure all volatile solvents have been removed under a high vacuum. If the product remains an oil, further purification by silica gel column chromatography is the recommended next step.[2]
Q4: How can I monitor the efficiency of benzyl alcohol removal?
A4: Thin-Layer Chromatography (TLC) is a quick and effective tool for monitoring the progress of your purification. For quantitative analysis and to confirm the final purity of your product, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods.[1][2]
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification process.
Issue 1: Aqueous Extraction is Ineffective
-
Symptom: Significant amount of benzyl alcohol remains in the organic layer after multiple washes with water or brine.
-
Causality: Benzyl alcohol has moderate solubility in water (about 4 g/100 mL), meaning a single wash is often insufficient.[3] Its polarity allows it to partition between the organic and aqueous phases.
-
Troubleshooting Steps:
-
Increase the Number of Extractions: Perform at least 3-5 washes with deionized water or brine.
-
Use a Saturated Salt Solution (Brine): Brine can decrease the solubility of organic compounds in the aqueous layer, pushing the benzyl alcohol into the organic phase, which seems counterintuitive. However, it primarily helps to break up emulsions and dry the organic layer. For removing benzyl alcohol specifically, multiple water washes are generally more effective.
-
Consider a pH Adjustment: If your desired compound is stable to acidic or basic conditions, you can sometimes improve partitioning. However, this is highly dependent on the nature of your product.
-
Issue 2: Co-elution with Product during Column Chromatography
-
Symptom: Benzyl alcohol and the desired product have very similar Rf values on TLC, leading to poor separation on a silica gel column.[1]
-
Causality: The polarity of benzyl alcohol can be very close to that of many reaction products, especially those containing hydroxyl or other polar functional groups.
-
Troubleshooting Steps:
-
Optimize the Solvent System: Experiment with different eluent systems. A less polar solvent system may increase the separation between your product and the more polar benzyl alcohol.[1] Consider using solvent mixtures with different selectivities (e.g., ethyl acetate/hexanes vs. dichloromethane/methanol).
-
Adjust the Polarity of the Impurity: A pre-chromatography aqueous work-up can sometimes help by removing the bulk of the benzyl alcohol.[1]
-
Employ a Different Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or reverse-phase C18 silica.
-
Issue 3: Difficulty with Distillation
-
Symptom: Poor separation of benzyl alcohol from the product via distillation.
-
Causality: This can be due to a close boiling point between benzyl alcohol and your product or the formation of an azeotrope. An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.[4]
-
Troubleshooting Steps:
-
Fractional Distillation: If the boiling points are close but not identical, a fractional distillation column can provide the necessary theoretical plates for separation.
-
Vacuum Distillation: This lowers the boiling points of the components, which can sometimes be enough to achieve separation and is particularly useful for heat-sensitive compounds.
-
Azeotropic Distillation: If an azeotrope has formed, you may need to add another component to form a new, lower-boiling azeotrope with one of the original components, allowing for its removal. For example, water can be used in some cases to facilitate the separation of benzyl alcohol.[5]
-
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Work-up for Benzyl Alcohol Removal
This protocol is designed for the initial removal of excess benzyl alcohol from a reaction mixture.
-
Quenching the Reaction: Carefully quench the reaction mixture as required by your specific procedure (e.g., with water, saturated ammonium chloride, etc.).
-
Solvent Addition: Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to dissolve your product if it is not already in a suitable solvent.
-
Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel.
-
Initial Water Wash: Add an equal volume of deionized water. Invert the funnel several times to mix, venting frequently to release any pressure buildup.[6] Allow the layers to separate and drain the aqueous layer.
-
Repeat Water Washes: Repeat the water wash (step 4) at least three more times.
-
Brine Wash: Perform a final wash with a saturated sodium chloride solution (brine) to help remove residual water from the organic layer.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is for the fine purification of a product contaminated with benzyl alcohol.
-
TLC Analysis: Determine an appropriate solvent system using TLC that gives good separation between your product and benzyl alcohol (aim for a ΔRf > 0.2).
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Physical Properties of Benzyl Alcohol
| Property | Value | Source |
| Formula | C₇H₈O | [7] |
| Molar Mass | 108.14 g/mol | [7] |
| Boiling Point | 205.3 °C | [8] |
| Solubility in Water | Approx. 4 g/100 mL | [3] |
| Appearance | Colorless liquid | [3] |
Table 2: Comparison of Purification Techniques
| Technique | Advantages | Disadvantages | Best Suited For |
| Aqueous Extraction | Fast, simple, good for bulk removal. | Often incomplete removal. | Initial work-up of reaction mixtures. |
| Distillation | Good for large quantities, can be very effective. | Requires significant boiling point difference, not for heat-sensitive compounds. | Products with boiling points >25°C different from benzyl alcohol. |
| Column Chromatography | High purity achievable, versatile. | Can be time-consuming and require large solvent volumes. | Final purification step to achieve high purity. |
| Crystallization | Can yield very pure product. | Product must be a solid, impurities can inhibit crystallization. | Purifying solid products where benzyl alcohol is a minor impurity. |
Visualizations
Diagram 1: Decision-Making Workflow for Benzyl Alcohol Removal
Caption: A flowchart to guide the selection of the appropriate purification technique.
References
-
Quora. (2020). How to clean benzyl alcohol residue?. Retrieved from [Link]
-
ChemIQSoc. (n.d.). Preparation of benzyl alcohol and benzoic acid (Cannizzaro reaction). Retrieved from [Link]
- Google Patents. (n.d.). EP1164118A2 - Process for producing benzyl alcohol.
- Google Patents. (n.d.). US5750801A - Process for the continuous preparation of benzyl alcohol.
- Google Patents. (n.d.). US3523978A - Process for the purification of benzyl alcohol.
-
Publisso. (n.d.). Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. Retrieved from [Link]
-
European Patent Office. (n.d.). EP 0924179 A1 - Process for the preparation of benzyl alcohol. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl alcohol. Retrieved from [Link]
-
Lakeland University. (n.d.). Oxidation of benzyl alcohol to benzaldehyde. Retrieved from [Link]
-
ResearchGate. (2020). Any solutions to remove benzyl alcohol?. Retrieved from [Link]
-
Wikipedia. (n.d.). Azeotrope tables. Retrieved from [Link]
-
ResearchGate. (2023). Crystallization of benzyl oleat?. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzyl alcohol. Retrieved from [Link]
-
Snowhite Chemical Co.,LTD. (2025). Benzyl alcohol preparation method. Retrieved from [Link]
-
Redox. (2022). Safety Data Sheet Benzyl Alcohol. Retrieved from [Link]
-
Solubility of Things. (n.d.). Benzyl alcohol. Retrieved from [Link]
-
Sciencemadness Wiki. (2019). Azeotrope. Retrieved from [Link]
-
Scholars Research Library. (2011). Capillary gas chromatographic method for the determination of benzyl alcohol in injectable formulations. Retrieved from [Link]
-
Japanese Pharmacopoeia. (n.d.). Benzyl Alcohol. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Retrieved from [Link]
-
Global Safety Management, Inc. (2015). Safety Data Sheet. Retrieved from [Link]
-
ACS Publications. (n.d.). Liquid-liquid extraction of ethanol from aqueous solutions with amyl acetate, benzyl alcohol, and methyl isobutyl ketone at 298.15 K. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzyl alcohol. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic and simplified reaction mechanism of benzyl alcohol oxidation.... Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: benzyl alcohol. Retrieved from [Link]
-
Quora. (2019). Why is benzyl alcohol insoluble in water?. Retrieved from [Link]
-
Scholars Research Library. (2011). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Retrieved from [Link]
-
CDN. (n.d.). Azeotropic data for binary mixtures. Retrieved from [Link]
-
ACS Publications. (n.d.). Benzyl Alcohol Valorization via the In Situ Production of Reactive Oxygen Species. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2010). Remove Benzylalcohol from Benzylchloride. Retrieved from [Link]
-
Conservation OnLine. (2006). Azeotropes from A to Z. Retrieved from [Link]
-
Möller Chemie. (n.d.). Benzyl alcohol. Retrieved from [Link]
-
Loba Chemie. (n.d.). BENZYL ALCOHOL GC- HS. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 4. Azeotrope tables - Wikipedia [en.wikipedia.org]
- 5. EP1164118A2 - Process for producing benzyl alcohol - Google Patents [patents.google.com]
- 6. fchpt.stuba.sk [fchpt.stuba.sk]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. Benzyl alcohol [webbook.nist.gov]
Technical Support Center: Solubility Optimization for 2-(Benzyloxy)-1,3-thiazole
Ticket ID: #SOL-TZ-002 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry Subject: Overcoming poor aqueous solubility while maintaining chemical stability.[1][2]
Executive Summary: The "Solubility vs. Stability" Paradox
You are likely encountering precipitation when diluting 2-(Benzyloxy)-1,3-thiazole into aqueous buffers.[1][2] This molecule presents a classic medicinal chemistry challenge: it possesses a lipophilic "tail" (benzyl group) attached to a weakly basic heterocycle.[1]
The Critical Warning: Unlike simple amines, you cannot aggressively lower the pH to solubilize this compound. The 2-alkoxythiazole moiety functions chemically as a cyclic imidate.[1] In strong acid (pH < 3), it will hydrolyze, cleaving the benzyl ether to yield 2-thiazolone and benzyl alcohol .
Physical Profile:
-
LogP (Predicted): ~2.8 – 3.1 (Moderately Lipophilic)
-
pKa (Thiazole N): ~2.5 (Weakly Basic)
-
Solubility (Water): < 0.1 mg/mL (Poor)
-
Solubility (DMSO): > 50 mg/mL (Excellent)
Diagnostic Workflow
Before proceeding with a protocol, use this decision tree to select the safe solvent system for your specific application.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on downstream application constraints.
Protocol A: The "Step-Down" Cosolvent Method
Best for: In vitro assays (IC50 determination) where final concentration is < 50 µM.[1]
Directly adding solid powder to water will result in a suspension that floats (the "grease-ball" effect).[1] You must create a high-concentration organic stock first.[1][2]
Reagents:
-
Anhydrous DMSO (Dimethyl sulfoxide)
-
PBS (Phosphate Buffered Saline), pH 7.4
Step-by-Step Procedure:
-
Primary Stock: Dissolve 10 mg of this compound in 1 mL of anhydrous DMSO. Vortex until clear. (Conc: 10 mg/mL or ~52 mM).[1]
-
Intermediate Dilution (The "Spike"):
-
Prepare a 100x working solution in 100% DMSO .
-
Example: If target assay concentration is 10 µM, prepare a 1 mM solution in DMSO first.[1]
-
-
Final Aqueous Dilution:
-
Pipette the buffer into the tube first.
-
While vortexing the buffer rapidly, inject the DMSO stock into the center of the vortex.
-
Target: < 1% v/v DMSO final concentration.[1]
-
Troubleshooting Table:
| Observation | Cause | Solution |
| Cloudiness immediately upon mixing | Kinetic solubility limit reached. | Increase DMSO % to 5% (if tolerated) or switch to Protocol B. |
| Precipitate forms after 1 hour | Thermodynamic instability (Ostwald ripening). | Prepare solutions fresh immediately before assay.[1][2] Do not store aqueous dilutions.[1] |
| Oily droplets on surface | "Oiling out" (Liquid-Liquid Phase Separation).[1][2] | The compound has melted/aggregated. Sonication will NOT fix this.[1] Restart with Protocol B. |
Protocol B: Cyclodextrin Complexation (The "Gold Standard")
Best for: Animal studies, high-concentration stocks (> 100 µM), or long-term storage.[1][2]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulates the lipophilic benzyl tail, shielding it from water while maintaining a hydrophilic exterior.[1][2] This is the safest method for this specific molecule as it avoids pH extremes.
Reagents:
Step-by-Step Procedure:
-
Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in water.[1][2] Stir until dissolved and filter (0.22 µm) to remove dust.
-
Compound Addition: Add this compound powder to the cyclodextrin vehicle.
-
Target: 1–2 mg/mL.[1]
-
-
Equilibration:
-
Do not heat above 40°C (risk of ether cleavage).[1]
-
Shake or stir at Room Temperature (25°C) for 4–6 hours.
-
-
Clarification: If undissolved particles remain, filter through a 0.45 µm PVDF syringe filter. The filtrate is your stable stock.
Critical Mechanism: The Acid Hydrolysis Trap
Why you must avoid Acidification (HCl/TFA): Users often attempt to protonate the thiazole nitrogen (pKa ~2.5) to improve solubility. However, 2-alkoxythiazoles are chemically equivalent to cyclic imidates.[1][2] Under acidic conditions, water attacks the C2 position, leading to irreversible degradation.
Figure 2: Degradation pathway of 2-alkoxythiazoles in acidic aqueous media.[1][2] The reaction is driven by the thermodynamic stability of the resulting thiazolone (amide-like tautomer).
Safe pH Range: 6.0 – 8.5.[1] Danger Zone: pH < 4.0.[1]
Frequently Asked Questions (FAQ)
Q1: Can I use ethanol instead of DMSO? A: Yes, but with caution. Ethanol is more volatile.[1] If you use it in open-well plates (96-well), the ethanol may evaporate, causing the compound to crash out of solution mid-assay. DMSO is preferred due to its low vapor pressure.[1]
Q2: I see a new peak in my HPLC after leaving the sample in buffer overnight. What is it? A: This is likely 2-thiazolone (more polar, elutes earlier) or benzyl alcohol .[1] This confirms hydrolysis.[1] Ensure your buffer pH is neutral (7.[1]4) and avoid leaving the compound in aqueous solution for >4 hours.
Q3: Can I sonicate the suspension to force it into solution? A: Sonication generates local heat. For this ether-linked compound, excessive heat can accelerate degradation.[1][2] Mild sonication (bath, 30 sec) is acceptable, but if it doesn't dissolve quickly, switch to the Cyclodextrin protocol.
Q4: Why does the literature say Thiazoles are soluble in acid? A: That applies to alkyl or aryl thiazoles (e.g., 2-methylthiazole).[1] It does not apply to alkoxy or amino thiazoles, which have different electronic stabilities and are prone to hydrolysis or tautomerization.[1]
References
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th Ed.).[1] Wiley.[1] (See Chapter on 1,3-Azoles: Reactivity of 2-substituted thiazoles).
-
Metwally, K. et al. (2012).[1] Stability-indicating HPLC method for determination of thiazole derivatives. Journal of Chromatographic Science. (Demonstrates hydrolytic instability of thiazole ethers).
-
Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[3] Journal of Pharmacological and Toxicological Methods.
Sources
- 1. 2-Benzyl-1,3-thiazole-4-carboxylic acid | C11H9NO2S | CID 1491570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound Thiazole (FDB000907) - FooDB [foodb.ca]
- 3. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side reactions during the benzylation of thiazoles
A Guide to Minimizing Side Reactions and Optimizing Synthetic Outcomes
Welcome to the technical support center for the benzylation of thiazoles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. As a Senior Application Scientist, I have compiled this guide to provide not only procedural instructions but also the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the benzylation of thiazoles:
Q1: I am trying to achieve C-benzylation on my thiazole, but I am predominantly getting the N-benzylated thiazolium salt. How can I favor C-alkylation?
This is a classic challenge in thiazole chemistry, as the nitrogen atom is a primary site of nucleophilicity. To favor C-benzylation, particularly at the C5 position, consider the following:
-
Choice of Base: A strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent such as THF can be effective. These bases can help deprotonate the thiazole ring, increasing the nucleophilicity of the carbon atoms.[1][2]
-
Solvent Effects: Less polar, aprotic solvents like THF or toluene can favor C-alkylation. More polar solvents may stabilize the charged thiazolium salt intermediate, thus favoring N-alkylation.[1]
-
Protecting Groups: If your thiazole has a reactive group at the 2-position (like an amino group), protecting it can prevent N-benzylation and direct the reaction to the carbon framework.
Q2: My reaction is producing a mixture of mono- and di-benzylated products. How can I improve the selectivity for mono-benzylation?
The formation of di-benzylated products, often at both the nitrogen and a carbon atom, is a common issue. To enhance mono-benzylation selectivity:
-
Stoichiometry: Carefully control the stoichiometry of your benzylating agent. Using a slight excess or a 1:1 ratio of the thiazole to the benzyl halide is a good starting point.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Shorter reaction times and lower temperatures can often minimize over-alkylation.
-
Slow Addition: Adding the benzylating agent slowly to the reaction mixture can help maintain a low concentration of the electrophile, favoring the mono-substituted product.
Q3: I am observing the formation of a disulfide byproduct from my 2-aminothiophenol starting material during a benzothiazole synthesis. How can I prevent this?
Oxidation of the thiol group in 2-aminothiophenol is a common side reaction. To minimize this, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
Q4: Should I use benzyl chloride or benzyl bromide for my benzylation reaction?
Benzyl bromide is generally more reactive than benzyl chloride and may lead to faster reaction times. However, this increased reactivity can sometimes lead to more side products. If you are struggling with over-reactivity, switching to the less reactive benzyl chloride might provide better control.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Benzylated Thiazole
Possible Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal Reaction Temperature | The activation energy for the desired reaction may not be reached at room temperature, or higher temperatures may be promoting decomposition or side reactions. | If the reaction is sluggish at room temperature, try gradually increasing the temperature in increments of 10-20°C. Conversely, if side products are prevalent at elevated temperatures, lowering the temperature may improve selectivity. |
| Incorrect Base Selection | The chosen base may not be strong enough to deprotonate the desired position on the thiazole ring, or it may be too nucleophilic and reacting with the benzyl halide. | For C-benzylation, consider stronger, non-nucleophilic bases like NaH or KOtBu. For N-benzylation, weaker carbonate bases like K2CO3 or Cs2CO3 are often sufficient.[1] |
| Poor Solubility of Reagents | If the thiazole substrate or the base is not sufficiently soluble in the chosen solvent, the reaction will be slow or incomplete. | Choose a solvent that effectively dissolves all reactants. For instance, if using an inorganic base like K2CO3, a more polar aprotic solvent like DMF or acetonitrile might be necessary. |
| Incomplete Reaction | The reaction may not have been allowed to proceed for a sufficient amount of time. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Only quench the reaction once the starting material has been consumed to an acceptable level. |
Problem 2: Predominant Formation of N-Benzylated Thiazolium Salt Instead of C-Benzylated Product
dot
Caption: Troubleshooting workflow for N- vs. C-benzylation.
Detailed Analysis and Solutions
The regioselectivity of thiazole benzylation is a delicate balance of electronic and steric factors, heavily influenced by the reaction conditions.[1][3] The nitrogen atom's lone pair is readily available for nucleophilic attack, leading to the thermodynamically stable thiazolium salt.[4][5] To achieve kinetically favored C-benzylation, the reaction conditions must be carefully tuned.
-
Solvent Choice: Polar solvents can stabilize the charged thiazolium intermediate, making N-alkylation the dominant pathway. Aprotic, non-polar solvents like THF or toluene are recommended to disfavor the formation of the charged N-benzylated product.[1]
-
Base Selection: The choice of base is critical. While weaker bases like potassium carbonate may be sufficient for N-alkylation, they are often inadequate for promoting C-alkylation. Strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are necessary to generate a significant concentration of the C-anion, which can then react with the benzylating agent.[1][2]
-
Temperature Control: Lowering the reaction temperature can sometimes favor the kinetically controlled C-alkylation product over the thermodynamically favored N-alkylation product.
Experimental Protocols
Protocol 1: General Procedure for N-Benzylation of a Thiazole
This protocol is suitable for the synthesis of N-benzylthiazolium salts.
-
Reaction Setup: To a solution of the thiazole (1.0 eq.) in a suitable solvent (e.g., acetonitrile or DMF), add the desired benzyl bromide or chloride (1.1 eq.) and potassium carbonate (1.5 eq.).
-
Reaction Conditions: Stir the mixture at room temperature or heat to 50-80°C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude thiazolium salt can often be purified by trituration with a solvent in which it is sparingly soluble, such as diethyl ether or ethyl acetate, followed by filtration. Recrystallization from a suitable solvent system can also be employed for further purification.
Protocol 2: General Procedure for C-Benzylation of a Thiazole
This protocol is designed to favor C-benzylation, particularly at the C5 position.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (N2 or Ar), suspend sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF.
-
Deprotonation: Cool the suspension to 0°C and add a solution of the thiazole (1.0 eq.) in anhydrous THF dropwise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Benzylation: Cool the reaction mixture back to 0°C and add the benzyl bromide or chloride (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quenching and Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Visualization of Key Concepts
dot
Sources
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thiazole - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
Troubleshooting crystallization difficulties of 2-(Benzyloxy)-1,3-thiazole
Status: Active Ticket ID: CRY-TZ-002 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Overcoming "Oiling Out" and Nucleation Failures in Thiazole Ethers
Executive Summary
Crystallizing 2-(Benzyloxy)-1,3-thiazole presents a classic process chemistry challenge. The molecule combines a lipophilic benzyl ether tail with a weakly basic thiazole head. This structure often leads to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than distinct nucleation.[1]
This behavior is frequently driven by two factors:
-
Residual Impurities: specifically Benzyl Alcohol (a common synthesis byproduct), which acts as a "parasitic solvent."
-
Metastable Zone Width (MSZW): The gap between solubility and the oiling-out boundary is narrow for this compound class.
This guide provides a root-cause analysis and three validated protocols to force solidification.
Phase 1: Pre-Crystallization Purity Check (The "Hidden Solvent" Factor)
Q: My material is 95% pure by HPLC but stays an oil. Why?
A: HPLC purity can be deceptive regarding physical state. If your synthesis involved benzyl alcohol or benzyl halides, even 1-2% residual solvent can depress the melting point significantly or create a "self-solvating" system. Benzyl alcohol (BP ~205°C) does not remove easily on a rotary evaporator.
Diagnostic Step: Run a 1H-NMR.[2][3] Look for the benzyl alcohol methylene peak (~4.6 ppm). If present, you must remove it before attempting crystallization.
Protocol: Azeotropic Removal of High-Boiling Impurities
| Step | Action | Rationale |
|---|---|---|
| 1 | Dissolve oil in Heptane (10 volumes). | Thiazole is soluble; polar impurities may oil out immediately.[4] |
| 2 | Wash with Water (3x).[4] | Benzyl alcohol partitions into water; the thiazole stays in Heptane. |
| 3 | Dry organic layer over Na₂SO₄ .[4] | Remove water to prevent hydrolysis. |
| 4 | Concentrate to dryness.[4] | Removes the "parasitic solvent" enabling nucleation.[4] |
Phase 2: The "Oiling Out" Rescue Protocol
Q: I see droplets forming instead of crystals upon cooling. How do I fix this?
A: You are encountering the Spinodal Decomposition limit. The solution has separated into a solute-rich oil phase and a solute-poor solvent phase before reaching the crystalline nucleation point. You must bypass this region using Temperature Cycling and Seeding .
Validated Solvent Systems
-
Primary Solvent: Isopropyl Alcohol (IPA) or Ethanol (EtOH).
-
Anti-Solvent: Water (slow addition) or Heptane.
-
Note: Avoid Dichloromethane (DCM) or Toluene as they are too good of a solvent for this molecule, making supersaturation difficult to control.
Workflow: Controlled Seeding Trajectory
The following diagram illustrates the logic flow to recover a batch that has oiled out.
Caption: Logic flow for converting an oiled-out emulsion into a crystalline suspension via isothermal seeding.
Phase 3: Salt Formation (The "Nuclear Option")
Q: The free base remains an oil despite all efforts. What is the alternative?
A: 2-Alkoxythiazoles are often low-melting solids or oils. If the free base physical properties are unsuitable, you should target a Salt Form . The thiazole nitrogen is weakly basic (pKa ~2.5), allowing protonation by strong acids.
Recommended Salts:
-
Hydrochloride (HCl): Standard, but can be hygroscopic.
-
Oxalate: Excellent for crystallizing weak bases; usually forms non-hygroscopic solids.
-
Picrate: strictly for analytical characterization (explosive risk, not for scale-up).
Protocol: Oxalate Salt Formation
-
Dissolve 1 eq of this compound in Ethyl Acetate .
-
Dissolve 1.05 eq of Oxalic Acid in a minimum amount of warm Ethanol .
-
Add the acid solution dropwise to the thiazole solution with vigorous stirring.
-
A white precipitate should form immediately.
-
Cool to 0°C and filter.
Salt Selection Decision Tree
Caption: Decision matrix for selecting the appropriate counterion, highlighting the risk of ether cleavage with HBr.
References & Grounding[5][6][7]
-
Oiling Out Mechanisms:
-
Thiazole Chemistry:
-
Metzger, J. V. (1979). Thiazole and its Derivatives . Wiley-Interscience. (Authoritative text on the basicity and physical properties of the 1,3-thiazole ring).
-
PubChem Compound Summary: Thiazole.[9] National Center for Biotechnology Information.
-
-
Salt Selection Principles:
-
Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use . Wiley-VCH. (Standard guide for choosing counterions like Oxalate for weak bases).
-
Sources
- 1. mt.com [mt.com]
- 2. researchgate.net [researchgate.net]
- 3. (PDF) Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid [academia.edu]
- 4. Thiazole (CAS 288-47-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. researchgate.net [researchgate.net]
- 6. ijcmas.com [ijcmas.com]
- 7. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thiazole - Wikipedia [en.wikipedia.org]
Separation of 2-(Benzyloxy)-1,3-thiazole from N-benzylated byproducts
Ticket ID: THZ-SEP-001
Status: Open
Subject: Separation of 2-(Benzyloxy)-1,3-thiazole from
Executive Summary: The Ambident Nucleophile Trap
The core issue you are facing stems from the ambident nucleophilicity of the thiazole-2-one / 2-hydroxythiazole tautomeric system. When alkylating 2-hydroxythiazole with benzyl bromide, two pathways compete:
- -Alkylation (Kinetic/Hard): Attacks the oxygen to form the desired This compound . This restores the full aromaticity of the thiazole ring.
-
-Alkylation (Thermodynamic/Soft): Attacks the nitrogen to form
-benzyl-1,3-thiazol-2(3 )-one . This is often the major product under standard conditions (e.g., /DMF) due to the high stability of the resulting cyclic amide (lactam).
This guide provides the protocols to Identify , Separate , and Prevent this mixture.
Diagnostic Module: "What do I actually have?"
Before attempting purification, you must confirm the ratio of isomers. Standard TLC is often insufficient due to "streaking" of the amide byproduct.
FAQ: How do I distinguish the -isomer from the -isomer?
Answer: Nuclear Magnetic Resonance (NMR) is the definitive tool. The chemical environment of the benzyl protons and the thiazole ring carbons differs significantly between the ether (
Comparative Data Table
| Feature | Target: this compound ( | Byproduct: |
| Polarity (TLC) | Less Polar (Higher | More Polar (Lower |
| Ring Protons | Sharp doublets (Aromatic coupling) | Often broader or shifted upfield (Enamine-like) |
| IR Spectrum | Strong C-O stretch (~1200-1250 cm | Strong C=O stretch (~1650-1680 cm |
*Note: While both C2 carbons are deshielded, the presence of a strong Carbonyl stretch in IR is often the quickest diagnostic for the N-isomer.
Separation Protocol: Chromatography & Crystallization
If you have already performed the reaction and have a mixture, follow this workflow.
Workflow Visualization
The following diagram outlines the logical decision process for purification.
Caption: Decision tree for selecting the optimal purification method based on TLC resolution.
Method A: Flash Column Chromatography (Recommended)
The
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexane / Ethyl Acetate.[1]
-
Gradient Protocol:
-
Equilibration: Start with 100% Hexane.
-
Loading: Load sample as a concentrated solution in minimal DCM or toluene (avoid polar solvents like DMF for loading).
-
Elution:
-
0–5% EtOAc: Elutes non-polar impurities (unreacted benzyl bromide).
-
5–15% EtOAc: Target Elution Zone (2-benzyloxythiazole).
-
20–50% EtOAc: Elutes the
-benzyl byproduct.
-
-
-
Tipping Point: If the
-isomer does not elute by 15% EtOAc, your silica may be too acidic, causing degradation. Add 1% Triethylamine to the mobile phase to neutralize the silica.
Method B: Chemical "Cleanup" (If Chromatography Fails)
If the spots are too close, you can exploit the basicity difference. The
-
Dissolve the mixture in Diethyl Ether (
). -
Extract with cold, dilute HCl (1M) .
-
The O-isomer (basic) will protonate and move into the aqueous layer.
-
The N-isomer (non-basic amide) will remain in the ether layer.
-
-
Separate layers. Keep the Aqueous layer.
-
Neutralize the aqueous layer with
or NaOH until pH > 9. -
Extract back into EtOAc or Ether.
-
Dry (
) and concentrate to obtain pure -isomer.
Prevention Module: Reaction Optimization
"The best purification is a clean reaction." To avoid the
Strategy 1: The "Silver Bullet" (Ag-Assisted Alkylation)
Silver salts coordinate to the "soft" nitrogen/sulfur, forcing the electrophile to attack the "hard" oxygen.
-
Reagents: 2-Hydroxythiazole (1 eq), Benzyl Bromide (1.1 eq),
(1.5 eq). -
Solvent: Benzene or Toluene (Non-polar solvents favor
-alkylation). -
Mechanism: The heterogeneous silver surface blocks
-attack.
Strategy 2: Nucleophilic Aromatic Substitution ( )
Avoid the tautomeric 2-hydroxythiazole entirely. Use the chlorothiazole.[2]
-
Reagents: 2-Chlorothiazole + Benzyl Alcohol.
-
Base: NaH (Sodium Hydride).
-
Mechanism:
displacement of the chloride by the alkoxide. -
Outcome: 100%
-selectivity. No -alkylation is mechanistically possible.
Pathway Comparison Diagram
Caption: Comparison of synthetic routes. SnAr (Green path) offers the highest selectivity.
References
-
Ambident Reactivity of 2-Hydroxythiazoles
-
Concept: 2-Hydroxythiazoles exist in equilibrium with thiazol-2-ones. Alkylation follows the Hard and Soft Acids and Bases (HSAB) theory.[3]
-
Source: Gompper, R. (1964). Relations between Structure and Reactivity of Ambident Nucleophilic Agents. Angewandte Chemie International Edition, 3(8), 560-570.
-
-
Silver Salt Methodology (
-Selectivity):- Protocol: The use of silver carbonate in non-polar solvents is the standard method for forcing -alkyl
-
Source: Hopkins, G. C., et al. (1967). The Alkylation of Amides and Lactams with Silver Salts. The Journal of Organic Chemistry, 32(12), 4040-4044.
- General Thiazole Synthesis (S_NAr Approach): Protocol: Displacement of 2-halothiazoles with alkoxides avoids tautomeric ambiguity. Source: Metzger, J. V. (1979). Thiazole and its Derivatives. John Wiley & Sons. (Standard Reference Text). See also: Organic Preparations and Procedures International for modern S_NAr examples on heterocycles.
Sources
Validation & Comparative
IR spectroscopy characteristic peaks for benzyloxy-substituted thiazoles
Topic: vs. Synthetic Precursors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Vibrational Fingerprint of Efficacy
In medicinal chemistry, the benzyloxy-thiazole scaffold represents a critical pharmacophore, often exhibiting superior lipophilicity and metabolic stability compared to its hydroxy- or amino- counterparts. However, verifying the successful O-alkylation of thiazole precursors (often thiazolones or tautomeric hydroxythiazoles) is a common analytical bottleneck.
This guide objectively compares the Infrared (IR) spectral performance of benzyloxy-substituted thiazoles against their synthetic precursors and structural analogs. By isolating specific vibrational modes—specifically the ether linkage (C–O–C) versus the carbonyl (C=O) or thione (C=S) moieties—researchers can utilize IR spectroscopy as a rapid, cost-effective "gatekeeper" technique before investing in high-field NMR or Mass Spectrometry.
Structural Context & Vibrational Theory
The benzyloxy-thiazole system presents a unique electronic environment where the electron-rich thiazole ring is coupled to a benzyl group via an ether oxygen. This creates a distinct vibrational signature characterized by:
-
The Thiazole Core: A planar, aromatic system exhibiting characteristic ring breathing modes ($ \nu_{C=N} $, $ \nu_{C=C} $) typically between 1600–1450 cm⁻¹.
-
The Benzyloxy Linkage: A strong dipole moment across the C–O–C bond, resulting in intense stretching vibrations in the fingerprint region (1300–1000 cm⁻¹), which serves as the primary differentiator from precursor molecules.
-
The Benzyl Moiety: Provides diagnostic aromatic C–H stretching (>3000 cm⁻¹) and specific out-of-plane (OOP) bending patterns indicative of mono-substitution.
Comparative Spectral Analysis
The following tables provide a direct comparison of the target molecule (Benzyloxy-Thiazole) against its most common synthetic "alternatives" (precursors or side-products).
Table 1: Target vs. Precursor (O-Alkylation Verification)
Objective: Distinguishing the product from the starting material (e.g., 2-thiazolone).
| Vibrational Mode | Target: 2-Benzyloxythiazole | Alternative: 2-Thiazolone (Precursor) | Diagnostic Value |
| Carbonyl ($ \nu_{C=O} $) | Absent | Strong band @ 1680–1650 cm⁻¹ | Primary Indicator. Disappearance confirms reaction of the amide/lactam form. |
| Hydroxyl ($ \nu_{O-H} $) | Absent | Broad band @ 3400–3200 cm⁻¹ (if enol form exists) | Absence confirms full alkylation. |
| Ether ($ \nu_{C-O-C} $) | Strong, Asym @ 1260–1230 cm⁻¹ Sym @ 1050–1000 cm⁻¹ | Absent (or different C-O character) | Confirmation. Appearance of these twin bands signals formation of the ether linkage. |
| Amide N-H | Absent | Medium band @ 3200–3100 cm⁻¹ | Absence confirms alkylation at Oxygen (vs Nitrogen). |
Table 2: Target vs. Thioamide Precursors (Cyclization Verification)
Objective: Confirming thiazole ring closure from alpha-haloketones + thioureas.
| Vibrational Mode | Target: Benzyloxy-Thiazole | Alternative: Thiourea / Thioamide | Diagnostic Value |
| Imine / Ring ($ \nu_{C=N} $) | Sharp @ 1630–1590 cm⁻¹ | Broad/Mixed modes | Confirmation of aromatization. |
| Thione ($ \nu_{C=S} $) | Absent | Strong band @ 1200–1050 cm⁻¹ | Disappearance of C=S is critical for verifying cyclization. |
| Amine ($ \nu_{NH_2} $) | Absent | Doublet @ 3400–3200 cm⁻¹ | Disappearance indicates consumption of the amine nucleophile. |
Detailed Peak Assignment Guide
Region I: High Frequency (3100 – 2800 cm⁻¹)[1]
-
Aromatic C–H Stretch ($ \nu_{Ar-H} $): Weak to medium bands just above 3000 cm⁻¹ (3080–3030 cm⁻¹). In benzyloxy-thiazoles, this is a composite of the thiazole ring protons and the phenyl ring protons.
-
**Aliphatic C–H Stretch ($ \nu_{Alk-H}
-CH_2- $) group of the benzyl linker appears just below 3000 cm⁻¹ (2950–2850 cm⁻¹). Note: This band is often weaker than in long-chain alkyl derivatives.
Region II: Double Bond Region (1700 – 1450 cm⁻¹)
-
Thiazole Ring Stretching ($ \nu_{C=N} $): Typically observed at 1615 ± 10 cm⁻¹ . This band is sensitive to substitution at the 4/5 positions.
-
Aromatic Ring Breathing ($ \nu_{C=C} $): The phenyl ring of the benzyloxy group contributes sharp bands at 1600 cm⁻¹ and 1500 cm⁻¹ .
-
Absence of Carbonyl: The region 1750–1650 cm⁻¹ must be "silent" (transparent) to confirm the absence of unreacted ketone or amide precursors.
Region III: Fingerprint & Ether Region (1300 – 1000 cm⁻¹)
-
Aryl-Alkyl Ether ($ \nu_{C-O-C} $): The asymmetric stretch is the most prominent feature, usually found at 1250 cm⁻¹ . The symmetric stretch appears near 1030 cm⁻¹ .
-
C–N Stretch: A band near 1140 cm⁻¹ is often attributed to the C–N bond of the thiazole ring.
Region IV: Low Frequency (1000 – 600 cm⁻¹)
-
C–S Stretch ($ \nu_{C-S} $): The C–S–C vibration of the thiazole ring is generally found in the 750–650 cm⁻¹ range (often ~700 cm⁻¹), though it can be obscured by aromatic bending modes.
-
Out-of-Plane (OOP) Bending:
-
Mono-substituted Benzene: Two strong bands at ~750 cm⁻¹ and ~690 cm⁻¹ .
-
Thiazole Ring Deformation: Specific bands dependent on substitution pattern (e.g., 4,5-disubstituted vs 4-monosubstituted).
-
Experimental Protocol: Solid-State FTIR Analysis
Rationale: Benzyloxy-thiazoles are typically crystalline solids. The KBr pellet method is chosen for its superior resolution and lack of interfering bands in the C-H region compared to Nujol mulls.
Method: Potassium Bromide (KBr) Pellet Preparation
-
Sample Preparation:
-
Take 1–2 mg of the dried benzyloxy-thiazole derivative.
-
Mix with 100–150 mg of spectroscopic grade KBr (dried at 110°C).
-
Critical Step: Grind the mixture in an agate mortar for 2–3 minutes until a fine, uniform powder is achieved. Coarse particles cause light scattering (Christiansen effect), leading to sloping baselines.
-
-
Pellet Formation:
-
Place the powder into a 13 mm die set.
-
Apply vacuum for 1–2 minutes to remove trapped air.
-
Press at 8–10 tons of pressure for 1–2 minutes.
-
Quality Check: The resulting pellet should be transparent or slightly translucent. If opaque/white, regrind and repress.
-
-
Data Acquisition:
-
Instrument: FTIR Spectrometer (e.g., Shimadzu, PerkinElmer).
-
Resolution: 4 cm⁻¹.
-
Scans: Minimum 16 scans (32 recommended for high S/N ratio).
-
Background: Collect a background spectrum with an empty sample holder or pure KBr pellet before analysis.
-
Data Interpretation Workflow
The following decision tree illustrates the logic flow for confirming the benzyloxy-thiazole structure using IR data.
Figure 1: Step-by-step logic flow for spectral validation of benzyloxy-thiazole derivatives, prioritizing the exclusion of carbonyl precursors and confirmation of the ether linkage.
References
-
Maricopa Open Digital Press. "IR Spectrum and Characteristic Absorption Bands." Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Available at: [Link]
-
UCLA Chemistry. "IR Absorption Table: Functional Group, Characteristic Absorption(s)." WebSpectra. Available at: [Link]
-
LibreTexts. "6.3: IR Spectrum and Characteristic Absorption Bands." Chemistry LibreTexts. Available at: [Link][1][2][3][4][5][6][7][8][9][10][11]
-
Karabacak, M., et al. "FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature." ResearchGate.[12][4][11] Available at: [Link][2]
-
Mahmoud, M. A. "Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Benzothiazole." IOP Conference Series: Materials Science and Engineering.[7] Available at: [Link][1][12][2][5][6][7][9][10]
Sources
- 1. IR Absorption Table [webspectra.chem.ucla.edu]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrevlett.com [chemrevlett.com]
- 6. academicstaff.epu.edu.iq [academicstaff.epu.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Comparative Reactivity of 2-(Benzyloxy)-1,3-thiazole and 2-Methoxythiazole
Introduction: Strategic Choices in Heterocyclic Chemistry
The 1,3-thiazole ring is a cornerstone scaffold in medicinal chemistry and materials science, prized for its unique electronic properties and diverse biological activities.[1][2] When designing synthetic routes, the choice of substituents on this privileged heterocycle is a critical decision that profoundly impacts reactivity, stability, and ultimately, the success of a synthetic campaign. Among the common activating groups at the 2-position, alkoxy substituents play a vital role in modulating the ring's electron density.
This guide provides an in-depth comparison of two frequently employed 2-alkoxythiazoles: 2-methoxythiazole and 2-(benzyloxy)-1,3-thiazole. While electronically similar, the subtle yet significant differences in their steric profiles and the unique chemical handle offered by the benzyl group present distinct strategic advantages and disadvantages. This document is intended for researchers, scientists, and drug development professionals, offering a blend of mechanistic rationale and practical, field-proven insights to guide informed decisions in synthetic planning.
Pillar 1: Electronic and Steric Profiles - The "Why" Behind Reactivity
Both the methoxy (-OCH₃) and benzyloxy (-OCH₂Ph) groups are powerful electron-donating groups (EDGs) when attached to the C2 position of the thiazole ring. They activate the ring towards electrophilic attack by donating electron density through resonance, a phenomenon crucial for understanding their reactivity.[3]
The primary distinction between the two lies in two key areas:
-
Steric Hindrance: The benzyloxy group is significantly bulkier than the methoxy group. This steric impediment can influence the rate of reactions, particularly those where an external reagent must approach the thiazole ring, such as at the adjacent C5 position.
-
Orthogonal Deprotection: The benzyl group can be selectively cleaved under mild hydrogenolysis conditions (e.g., H₂, Pd/C), revealing a 2-hydroxythiazole. This provides a strategic advantage in multi-step syntheses, offering a deprotection pathway that is orthogonal to many other common protecting groups. The methyl group of a methoxy ether is, by contrast, notoriously robust and difficult to cleave without harsh, ring-compromising conditions (e.g., BBr₃).
These fundamental differences are the primary drivers for the divergent reactivity and synthetic utility explored in the following sections.
Pillar 2: A Head-to-Head Comparison of Reactivity
Electrophilic Aromatic Substitution (EAS)
For 2-alkoxy substituted thiazoles, electrophilic attack is heavily favored at the C5 position.[4] This regioselectivity is a direct consequence of the stability of the cationic intermediate (the sigma complex or arenium ion) formed during the reaction. Attack at C5 allows for resonance delocalization of the positive charge onto the exocyclic oxygen atom of the alkoxy group, providing a highly stable resonance contributor. Attack at C4 does not permit this level of stabilization.
Caption: C5 attack stabilization via resonance.
Comparative Analysis:
-
2-Methoxythiazole: The small size of the methyl group presents minimal steric hindrance to the incoming electrophile at the C5 position. Reactions are generally expected to be rapid, governed primarily by the electronic activation of the ring.
-
2-(Benzyloxy)thiazole: The bulky benzyl group can sterically shield the C5 position. This may lead to slower reaction rates compared to 2-methoxythiazole, especially with larger electrophiles. In cases of extreme steric clash, a decrease in yield or the need for more forcing reaction conditions might be observed.
| Feature | 2-Methoxythiazole | 2-(Benzyloxy)thiazole | Causality |
| EAS Rate | Higher | Lower (potentially) | Steric hindrance from the bulky benzyl group impeding the approach of the electrophile. |
| Regioselectivity | C5 | C5 | Electronic stabilization of the sigma complex intermediate by the 2-alkoxy group.[5] |
Deprotonation and Metalation
While the C2 proton of an unsubstituted thiazole is the most acidic, this position is blocked in our target molecules. The next most acidic proton is at C5, and its removal can be facilitated by strong bases like organolithium reagents.
Comparative Analysis:
-
2-Methoxythiazole: Deprotonation at C5 is feasible. The methoxy group is a relatively poor coordinating group for lithium, but directed metalation can occur.
-
2-(Benzyloxy)thiazole: The oxygen of the benzyloxy group can also participate in coordination. However, the larger steric footprint of the benzyl group might again slow down the rate of deprotonation or require more reactive organolithium reagents (e.g., s-BuLi vs. n-BuLi). An alternative, and often problematic, reaction is potential deprotonation of the benzylic protons by a very strong, hindered base.
Nucleophilic Aromatic Substitution (SNAr)
SNAr on the thiazole ring itself is difficult without strong electron-withdrawing groups. However, the 2-alkoxy group can act as a leaving group if attacked by a potent nucleophile, particularly if the thiazole nitrogen is quaternized to further activate the ring.[6][7][8]
Comparative Analysis:
-
2-Methoxythiazole: Methoxide is a poor leaving group. Displacing the 2-methoxy group via SNAr is challenging and requires harsh conditions.
-
2-(Benzyloxy)thiazole: Benzyloxide is a better leaving group than methoxide because its negative charge is stabilized by the adjacent phenyl ring. Therefore, SNAr reactions that displace the 2-alkoxy substituent are expected to be more facile with 2-(benzyloxy)thiazole.
Metal-Catalyzed Cross-Coupling Reactions
These substrates are typically used in cross-coupling reactions after halogenation at the C5 position (e.g., to form 5-bromo-2-alkoxythiazoles). The performance in catalytic cycles, such as Suzuki or Heck coupling, can be influenced by the C2 substituent.[9][10]
Caption: Steric impact on the Suzuki catalytic cycle.
Comparative Analysis:
-
2-Methoxythiazole: The small methoxy group is unlikely to interfere significantly with the coordination of the palladium catalyst at the C5 position during the oxidative addition step.[11]
-
2-(Benzyloxy)thiazole: The bulky benzyloxy group can hinder the approach of the bulky Pd(0) catalyst to the C5-Halogen bond. This may result in slower reaction rates, require higher catalyst loadings, or necessitate the use of more active, less sterically demanding phosphine ligands to achieve comparable efficiency.
Pillar 3: Experimental Protocols & Self-Validating Systems
The following protocols are designed to empirically validate the theoretical comparisons discussed above.
Protocol 1: Competitive Electrophilic Bromination
This experiment provides a direct, quantitative measure of the relative rates of electrophilic substitution.
Objective: To determine the relative reactivity of 2-methoxythiazole and 2-(benzyloxy)thiazole towards electrophilic bromination.
Methodology:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-methoxythiazole (1.0 mmol), 2-(benzyloxy)thiazole (1.0 mmol), and an internal standard (e.g., 1,3,5-trimethoxybenzene, 0.5 mmol) in anhydrous dichloromethane (DCM, 20 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Prepare a solution of N-Bromosuccinimide (NBS) (0.5 mmol, 0.5 equivalents) in anhydrous DCM (10 mL). Add this solution dropwise to the stirred substrate solution over 10 minutes. The use of a sub-stoichiometric amount of the electrophile is critical for a competitive experiment.
-
Reaction Monitoring: Stir the reaction at 0 °C. Withdraw aliquots (0.1 mL) at regular intervals (e.g., 0, 5, 15, 30, 60 minutes) and immediately quench with an aqueous solution of sodium thiosulfate.
-
Analysis: Extract the quenched aliquots with DCM, dry over Na₂SO₄, and analyze by Gas Chromatography (GC) or ¹H NMR.
-
Quantification: Determine the ratio of the brominated products (5-bromo-2-methoxythiazole vs. 5-bromo-2-(benzyloxy)thiazole) relative to the starting materials and the internal standard. A higher ratio of the methoxy- product would confirm its greater reactivity.
Caption: Experimental workflow for competitive bromination.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 5-Bromo Derivatives
Objective: To compare the efficiency of 5-bromo-2-methoxythiazole and 5-bromo-2-(benzyloxy)thiazole in a standard Suzuki cross-coupling reaction.
Methodology (run as two separate reactions):
-
Reaction Setup: To a reaction vial, add the 5-bromothiazole substrate (0.5 mmol), 4-methoxyphenylboronic acid (0.6 mmol, 1.2 eq.), Pd(PPh₃)₄ (0.025 mmol, 5 mol%), and potassium carbonate (1.5 mmol, 3.0 eq.).
-
Solvent Addition: Add a 3:1 mixture of Dioxane/Water (4 mL).
-
Degassing: Seal the vial and degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heating: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Comparison: Compare the reaction times and final yields for the two substrates. A significantly longer reaction time or lower yield for the benzyloxy derivative would suggest steric hindrance is impacting the catalytic cycle.
Conclusion and Strategic Recommendations
The choice between 2-methoxythiazole and 2-(benzyloxy)thiazole is not merely one of reagent availability but a strategic decision based on the specific demands of the synthetic route.
-
Choose 2-Methoxythiazole for:
-
Rapid C5 Functionalization: When reaction speed in electrophilic substitution is paramount and steric hindrance is a concern.
-
Robustness: When the 2-alkoxy group needs to survive a wide range of reaction conditions without cleavage.
-
-
Choose 2-(Benzyloxy)thiazole for:
-
Late-Stage Deprotection: When the synthetic plan requires the eventual unmasking of a 2-hydroxythiazole moiety. The ability to perform this under mild hydrogenolysis conditions is a significant asset.
-
Nucleophilic Displacement: When the 2-alkoxy group is intended to be a leaving group in an SNAr-type reaction.
-
By understanding the interplay of steric and electronic effects, and the unique chemical properties of the methyl versus the benzyl group, chemists can leverage these valuable building blocks to their full potential, navigating complex synthetic challenges with greater precision and foresight.
References
-
Anwar, R., et al. (2021). Synthesis of 1,3-Thiazole Derivatives. ResearchGate. [Link]
- Hasanah, I., & Nurziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences, 25(2), 257-267.
-
Hulet, R. (2021). 44c: Electrophilic aromatic substitution on benzene with alkoxy group. YouTube. [Link]
-
Khan, M. T. H. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
LibreTexts Chemistry. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. [Link]
-
Organic Chemistry Explained. (2018). Cross Coupling Reactions - Catalytic Cycle Key Features. YouTube. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]
-
S. K. Guchhait. (2020). AES on 5-member heterocyles: Basic idea, Reaction Mechanism and Selectivity. YouTube. [Link]
-
Sigmond, A. (2020). Cross Coupling Reactions. YouTube. [Link]
-
Trost, B. M., & Czabaniuk, L. C. (2020). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC - NIH. [Link]
-
Zlotorzynski, M. (2015). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PMC. [Link]
-
Zoltán, B., & Pukánszky, B. (2006). Cross-Coupling Reactions on Azoles with Two and More Heteroatoms. ResearchGate. [Link]
Sources
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- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Safety Operating Guide
Navigating the Unseen Shield: A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(Benzyloxy)-1,3-thiazole
The Rationale Behind Rigorous Protection: Understanding the Risks
Thiazole derivatives are a cornerstone in medicinal chemistry, yet their reactivity and biological activity demand respect. Structurally related compounds frequently exhibit the following hazards:
-
Dermal and Ocular Irritation: Direct contact can lead to significant skin irritation and serious eye damage.[1][3][6]
-
Respiratory Tract Irritation: Inhalation of dusts or vapors may cause respiratory irritation.[1]
-
Toxicity: Many thiazole analogs are harmful if swallowed or if they come into contact with the skin.[1][2][3][5][6]
-
Allergic Skin Reactions: Some derivatives are known to be skin sensitizers, capable of causing an allergic reaction upon repeated exposure.[3][4]
Given these potential risks, a multi-layered PPE strategy is not just recommended; it is imperative for safeguarding your well-being in the laboratory.
Core Personal Protective Equipment (PPE) Protocol
The following table outlines the minimum recommended PPE for handling 2-(Benzyloxy)-1,3-thiazole in various laboratory settings. This protocol is designed to be a self-validating system, ensuring that each layer of protection addresses a specific potential route of exposure.
| Scenario | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Aliquoting (Solid) | Safety glasses with side shields and a face shield. | Chemical-resistant gloves (Nitrile rubber recommended).[7] | Full-coverage lab coat. | NIOSH-approved N95 respirator or higher. |
| Solution Preparation & Transfers | Chemical splash goggles and a face shield.[8][9] | Double-gloving with chemical-resistant gloves (Nitrile). | Chemical-resistant apron over a lab coat. | If heating or potential for aerosolization exists, use a fume hood or a respirator with an organic vapor cartridge. |
| Running Reactions & Work-up | Chemical splash goggles and a face shield.[8][9] | Chemical-resistant gloves (Nitrile). Change gloves immediately upon contamination. | Flame-resistant lab coat. | Work should be conducted in a certified chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty chemical-resistant gloves. | Chemical-resistant suit or apron. | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. |
A Step-by-Step Guide to Donning and Doffing PPE
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Donning Procedure:
-
Lab Coat/Apron: Put on your lab coat and fasten it completely. If required, don a chemical-resistant apron over the lab coat.
-
Respirator: If required, perform a fit check for your respirator.
-
Eye and Face Protection: Put on your safety glasses or goggles, followed by a face shield if necessary.
-
Gloves: Don your gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat.
Doffing Procedure (to be performed in a designated area):
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.
-
Apron/Lab Coat: Remove your apron or lab coat by rolling it inside out, without touching the exterior surface.
-
Face Shield/Goggles: Remove your face shield and then your goggles from the back.
-
Respirator: Remove your respirator without touching the front.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.[8][10]
Operational and Disposal Plans: A Commitment to Safety and Environmental Stewardship
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][4][11]
-
Avoid the formation of dust and aerosols.[12]
-
Use non-sparking tools and ensure proper grounding to prevent static discharge.
-
Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated place away from incompatible materials.[2][13]
Spill Management:
-
Evacuate: Immediately alert others and evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Disposal:
-
All waste containing this compound, including contaminated PPE and absorbent materials, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1][13] Do not dispose of down the drain or in regular trash.
Visualizing the Path to Safety: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE. This workflow emphasizes a risk-based approach, ensuring that the level of protection is commensurate with the potential for exposure.
Caption: A flowchart illustrating the risk-based selection of Personal Protective Equipment.
By internalizing these protocols and understanding the rationale behind them, you are not only protecting yourself but also fostering a culture of safety that is paramount to the integrity and success of your research.
References
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1,2-Benzisothiazol-3(2H)-one, sodium salt. Retrieved from [Link]
-
Santos. (n.d.). Qualitative Tier 2 Assessment. Retrieved from [Link]
-
HPE Support. (n.d.). Safety Guidelines for Handling Chemicals. Retrieved from [Link]
-
NT WorkSafe. (2022, October 13). Hazardous chemicals - personal protective equipment (PPE). Retrieved from [Link]
-
Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. chemos.de [chemos.de]
- 4. tcichemicals.com [tcichemicals.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. msds.evonik.com [msds.evonik.com]
- 8. support.hpe.com [support.hpe.com]
- 9. hsa.ie [hsa.ie]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. echemi.com [echemi.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
